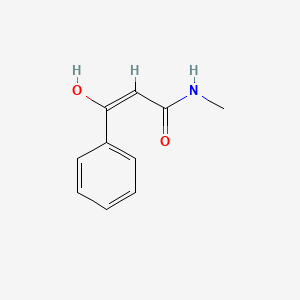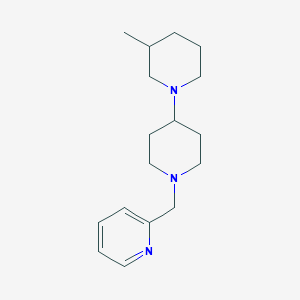![molecular formula C20H16N4O6S3 B10883627 4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸は、チアゾール誘導体のクラスに属する複雑な有機化合物です。チアゾールは、五員環に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾールコアがスルファンジイル基とイミノ基を介して安息香酸部分に結合しているというユニークな構造を特徴としています。
2. 製法
合成経路と反応条件
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸の合成は、通常、チアゾールコアの形成から始まる複数のステップを含みます。一般的な方法の1つは、適切なチオセミカルバジド誘導体をカルボン酸またはその誘導体と酸性または塩基性条件下で環化するものです。得られたチアゾール中間体は、次にさらに官能基化されてスルファンジイル基とイミノ基を導入し、その後安息香酸部分を付加します。
工業的生産方法
この化合物の工業的生産には、収率と純度を高くするために最適化された合成経路が採用される場合があります。これは、反応条件とスケーラビリティをよりよく制御できる連続フロー合成などの高度な技術の使用を含むことがよくあります。さらに、再結晶、クロマトグラフィー、蒸留などの精製方法が、目的の仕様を満たす最終生成物を得るために使用されます。
3. 化学反応解析
反応の種類
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、チオールまたはアミンを生成します。
置換: この化合物は、ハロゲンやアルキル基などの官能基が導入される求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸性または塩基性条件下で使用されます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤は、エタノールやテトラヒドロフランなどの溶媒中で使用されます。
置換: ハロゲン化剤、アルキル化剤、およびその他の試薬は、適切な条件(例:温度、溶媒)下で使用されます。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: チオール、アミン。
置換: ハロゲン化またはアルキル化誘導体。
4. 科学研究への応用
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸は、科学研究において幅広い用途を持っています。
化学: ポリマーや配位化合物など、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの生物活性を持つ可能性のある生体活性分子として研究されています。
医学: さまざまな疾患の薬剤開発など、潜在的な治療用途の可能性が探求されています。
産業: センサー、触媒、電子デバイスなどの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid typically involves multiple steps, starting with the formation of the thiadiazole core. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then further functionalized to introduce the sulfanediyl and imino groups, followed by the attachment of benzoic acid moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as sensors, catalysts, and electronic devices.
作用機序
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物のユニークな構造により、酵素、受容体、またはその他の生体分子に結合し、その活性を調節できます。たとえば、活性部位に結合することにより、特定の酵素の活性を阻害し、代謝経路を阻害する可能性があります。さらに、照射時に反応性酸素種を生成する能力は、がん治療における光線力学療法に利用できます。
6. 類似の化合物との比較
類似の化合物
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイルメチレン]}ジ安息香酸: 同様の構造ですが、オキソエタン基の代わりにメチレン基を持っています。
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジベンズアルデヒド: 同様の構造ですが、カルボン酸基の代わりにアルデヒド基を持っています。
独自性
4,4'-{1,3,4-チアゾール-2,5-ジイルビス[スルファンジイル(1-オキソエタン-2,1-ジイル)イミノ]}ジ安息香酸は、ユニークな化学反応性と生物活性を与える官能基の特定の組み合わせのために際立っています。
類似化合物との比較
Similar Compounds
4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediylmethylene]}dibenzoic acid: Similar structure but with methylene groups instead of oxoethane groups.
4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzaldehyde: Similar structure but with aldehyde groups instead of carboxylic acid groups.
Uniqueness
4,4’-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
特性
分子式 |
C20H16N4O6S3 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
4-[[2-[[5-[2-(4-carboxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O6S3/c25-15(21-13-5-1-11(2-6-13)17(27)28)9-31-19-23-24-20(33-19)32-10-16(26)22-14-7-3-12(4-8-14)18(29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChIキー |
ANJAVOOALUTTID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B10883549.png)

![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10883556.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10883563.png)
![N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)


![(3-Chlorophenyl)[4-(2-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883578.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B10883580.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10883581.png)
![4-Methoxy-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10883586.png)


